molecular formula C14H15BrN2O4 B13510371 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate

1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate

Cat. No.: B13510371
M. Wt: 355.18 g/mol
InChI Key: SLJHRFKPALBOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of tert-butyl, methyl, and bromo substituents, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: Vilsmeier formylation at the 3-position of 4-bromo-1H-indole yields the corresponding aldehyde.

    N-Boc Protection: The aldehyde is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization to form the indazole core.

    Esterification: Finally, the carboxylate groups are introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and tert-butyl groups.

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazoles.

    Oxidation Products: Oxidized derivatives of the methyl and tert-butyl groups.

    Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in oncology and anti-inflammatory drugs.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

  • 1-tert-butyl 6-methyl 4-chloro-1H-indazole-1,6-dicarboxylate
  • 1-tert-butyl 6-methyl 4-fluoro-1H-indazole-1,6-dicarboxylate
  • 1-tert-butyl 6-methyl 4-iodo-1H-indazole-1,6-dicarboxylate

Uniqueness: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions, such as cross-coupling reactions, that other halogenated derivatives may not undergo as efficiently.

Properties

Molecular Formula

C14H15BrN2O4

Molecular Weight

355.18 g/mol

IUPAC Name

1-O-tert-butyl 6-O-methyl 4-bromoindazole-1,6-dicarboxylate

InChI

InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(12(18)20-4)5-10(15)9(11)7-16-17/h5-7H,1-4H3

InChI Key

SLJHRFKPALBOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.